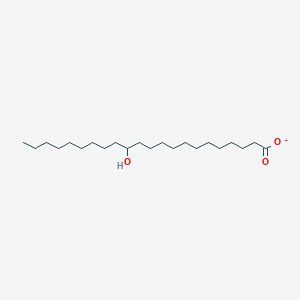
13-Hydroxydocosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-hydroxydocosanoate is the conjugate base of 13-hydroxydocosanoic acid. It is a hydroxy monocarboxylic acid anion and a hydroxy fatty acid anion. It derives from a behenate. It is a conjugate base of a 13-hydroxydocosanoic acid.
Aplicaciones Científicas De Investigación
Natural Product Configuration Analysis
- 13-Hydroxydocosanoate, synthesized from hydroxy-octadecanoic acids, aids in determining the absolute configurations of natural products. In a study, it was used to confirm that natural long-chain hydroxy acids mostly possess the L-configuration, as evidenced in products produced by Candida bogoriensis and Torulopsis apicola (Tulloch, 1968).
Glycolipid Production and Characterization
- Glycosides of 13-hydroxydocosanoic acid isolated from Candida bogoriensis were studied to understand their structure and in vivo production. The research characterized three glycolipids, including 13-glucosylglucosyloxydocosanoic acid and its acetylated derivatives, contributing to the understanding of microbial lipid metabolism (Esders & Light, 1972).
Polyhydroxyalkanoate Synthesis
- Research on Pseudomonas putida revealed insights into polyhydroxyalkanoates (PHAs) formation from various carbon sources. Studies indicated that 13-hydroxydocosanoate may play a role in PHA synthesis, providing a deeper understanding of bacterial metabolic routes (Huijberts et al., 1994).
Cancer Research and Imaging
- A study on molecular imaging for cancer detection highlighted the potential use of 13-hydroxydocosanoate-related compounds in the Chemical Exchange Saturation Transfer (CEST) MRI technique. This research opens new avenues for non-invasive cancer detection and monitoring (Rivlin & Navon, 2020).
Metabolomics Profiling
- The chemical isotope labeling LC-MS technique for profiling hydroxyl submetabolome in metabolomics research might involve compounds like 13-hydroxydocosanoate. This method allows for accurate quantification and identification of a wide range of hydroxyl-containing metabolites, significantly advancing metabolomics studies (Zhao, Luo, & Li, 2016).
Propiedades
Nombre del producto |
13-Hydroxydocosanoate |
|---|---|
Fórmula molecular |
C22H43O3- |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
13-hydroxydocosanoate |
InChI |
InChI=1S/C22H44O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25)/p-1 |
Clave InChI |
BYCZEMFWXYCUSJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC(CCCCCCCCCCCC(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



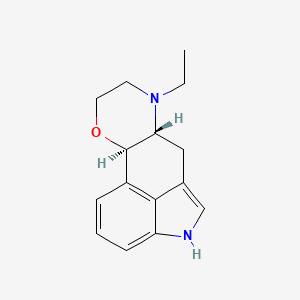
![3,6-Dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-ol](/img/structure/B1256273.png)
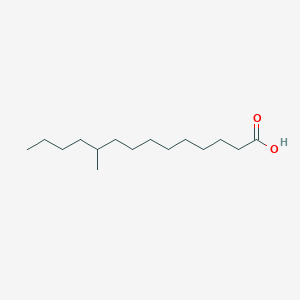
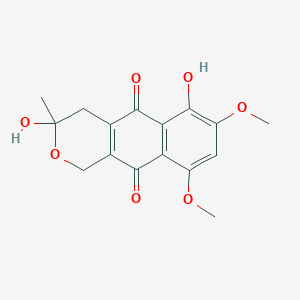
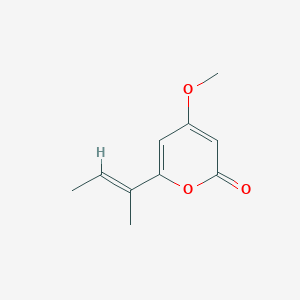
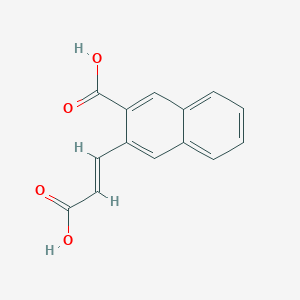
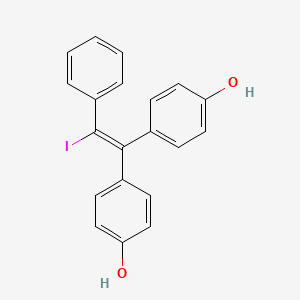
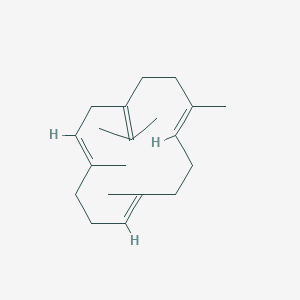
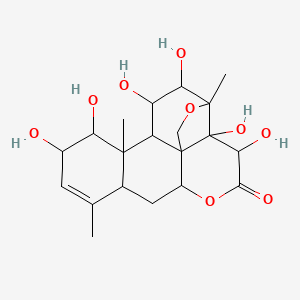
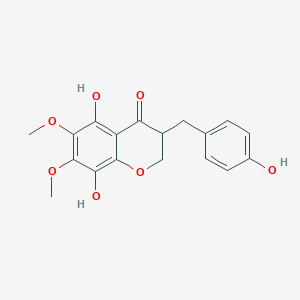
![(S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid](/img/structure/B1256288.png)
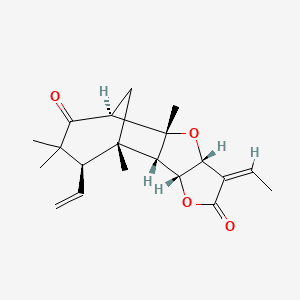
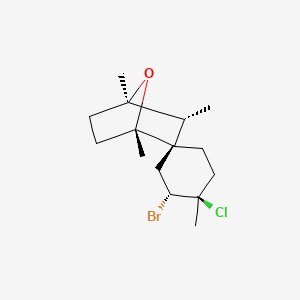
![[4-Hydroxy-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B1256294.png)